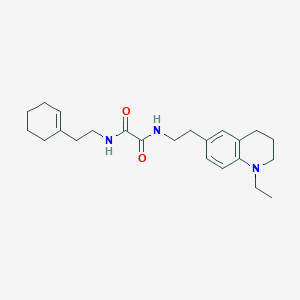
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond , and a tetrahydroquinoline, which is a type of heterocyclic compound .
Chemical Reactions Analysis
The reactivity of this compound would depend on the presence of functional groups and the stability of the molecule. The double bond in the cyclohexene ring could potentially be involved in reactions .Aplicaciones Científicas De Investigación
Dopaminergic Synthesis and Receptor Affinity
- Andreu et al. (2002) discussed the synthesis of dopaminergic tetrahydroisoquinolines, including derivatives similar to the compound , which showed affinity for D2 dopamine receptors in rat striatal membranes. This suggests potential applications in neurological studies or drug development (Andreu et al., 2002).
Orexin Receptors and Sleep Modulation
- Dugovic et al. (2009) explored the role of orexin receptors in sleep-wake modulation, using compounds structurally related to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. Their research may offer insights into how similar compounds could influence sleep patterns (Dugovic et al., 2009).
Zinc Binding and Fluorescence
- Mikata et al. (2013) developed tetrakisquinoline derivatives, including cyclohexanediamine-based compounds, which exhibited enhanced fluorescence upon zinc binding. This research suggests applications in chemical sensing and bioimaging (Mikata et al., 2013).
Isoquinoline Derivatives Synthesis
- Bottari et al. (1999) investigated the synthesis of optically pure isoquinoline derivatives, which are structurally related to the compound . This research has implications for the synthesis of complex organic molecules, potentially useful in pharmaceutical applications (Bottari et al., 1999).
Catalytic Applications in Polymerization
- Zhang et al. (2011) studied nickel complexes derived from compounds structurally similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, which exhibited high activity in ethylene polymerization. This highlights potential applications in materials science and industrial chemistry (Zhang et al., 2011).
Heterocyclic Synthesis
- Uchiyama et al. (1998) conducted a study on the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols, which are structurally related to the compound of interest. Such research is significant in the field of heterocyclic chemistry, providing methods for synthesizing complex molecules (Uchiyama et al., 1998).
Tetrahydroquinoline Chemistry
- Muthukrishnan et al. (2019) reviewed the progress in the chemistry of tetrahydroquinolines, which includes compounds related to the one . This review provides a comprehensive overview of synthetic strategies and applications in this area of chemistry (Muthukrishnan et al., 2019).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-2-26-16-6-9-20-17-19(10-11-21(20)26)13-15-25-23(28)22(27)24-14-12-18-7-4-3-5-8-18/h7,10-11,17H,2-6,8-9,12-16H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMNXYGCHJXJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Bromomethyl)-6-oxaspiro[3.5]nonane](/img/structure/B2711597.png)
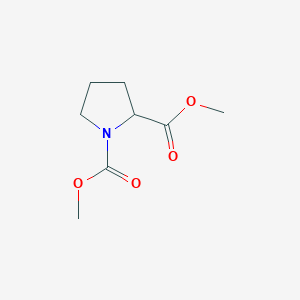
![6-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2711600.png)
![N-(furan-2-ylmethyl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2711601.png)
![N-(3,5-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711602.png)
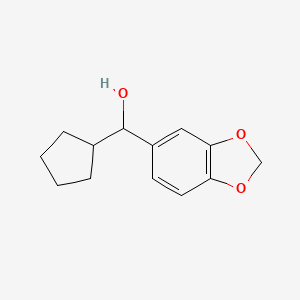
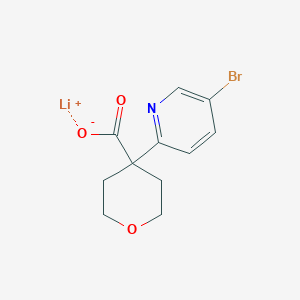
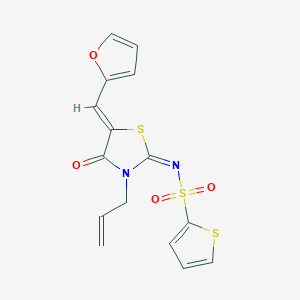

![7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine](/img/structure/B2711614.png)
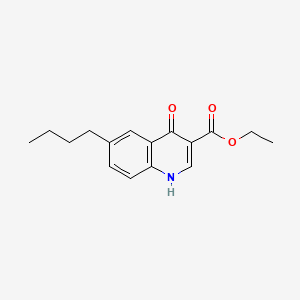

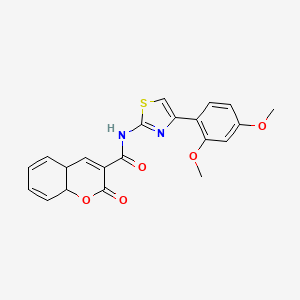
![6-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2711620.png)